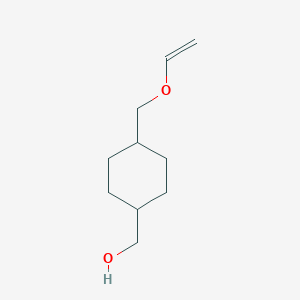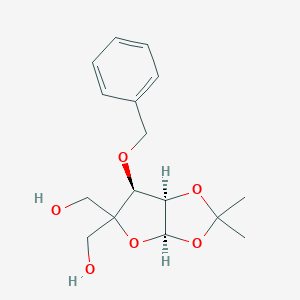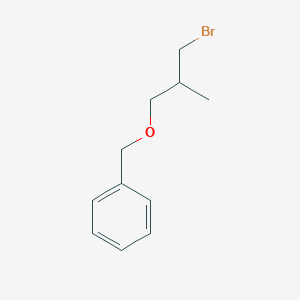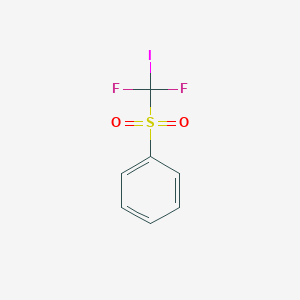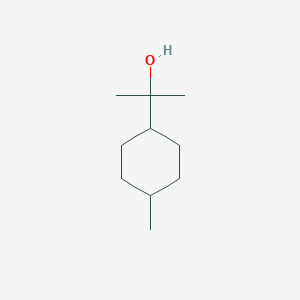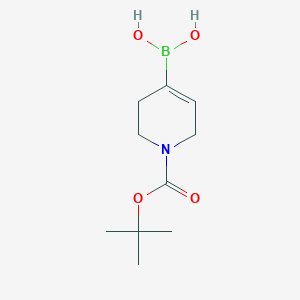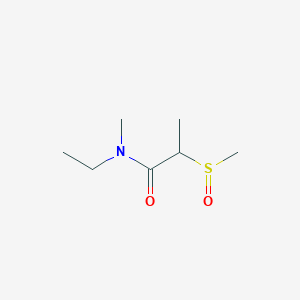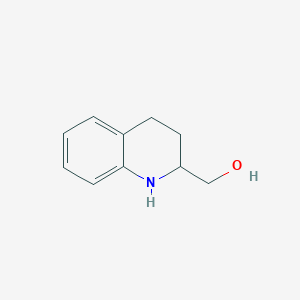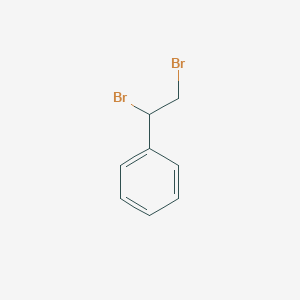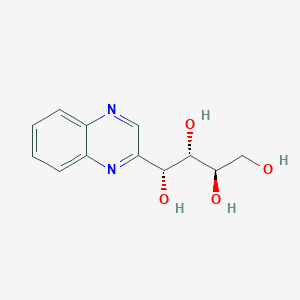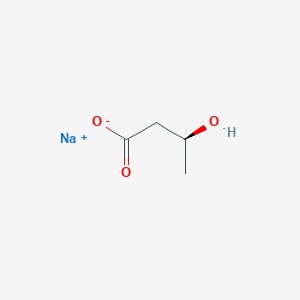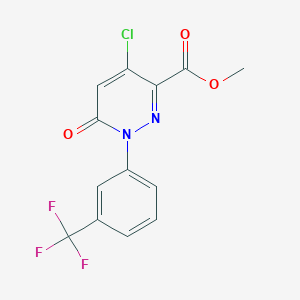
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, is a derivative of the pyridazine class of compounds. Pyridazines are heterocyclic compounds with notable chemical and pharmacological properties. The compound is closely related to the derivatives discussed in the provided papers, which include various substituted pyridazines with potential biological activities .
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported using different methods. For instance, a regiospecific cyclization method was used to synthesize a series of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines, which shares a similar trifluoromethyl and chloro substitution pattern with the compound of interest . Another related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was synthesized and structurally characterized, providing insights into the possible synthetic routes and challenges that might be encountered with chloro and trifluoromethyl substitutions on the pyridazine ring .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound was determined, showing intermolecular hydrogen bonds and C=H...O interactions that could influence the stability and reactivity of the compound . These findings are relevant for understanding the molecular structure of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, as similar interactions may be present.
Chemical Reactions Analysis
The reactivity of the functional groups in pyridazine derivatives is an important aspect of their chemical profile. The study of 1,4-Dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives revealed insights into the reactivity of different functional groups present in these compounds . This information can be extrapolated to understand the chemical reactions that Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate might undergo, such as nucleophilic substitutions or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the crystal packing and offset π-stacking observed in the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate suggest that similar compounds, including the one of interest, may exhibit significant solid-state interactions that affect their solubility, melting point, and other physical properties . These properties are essential for the practical application and formulation of these compounds in various fields.
科学研究应用
Chemical Synthesis and Evaluation
Research on compounds structurally related to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has focused on the design, synthesis, and biological evaluation of novel derivatives for potential pharmacological applications. For instance, novel 4-phenoxypyridine derivatives containing various dihydropyridazine moieties have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase, demonstrating moderate to good antitumor activities against several cancer cell lines, including A549, H460, and HT-29 (Liu et al., 2020). These findings suggest the potential of dihydropyridazine derivatives in cancer therapy, highlighting the importance of structural modifications for enhancing antitumor efficacy.
Antimicrobial and Antioxidant Activities
Dihydropyridazine derivatives have also been explored for their antimicrobial and antioxidant properties. Research has shown that certain compounds with a dihydropyridazine backbone exhibit significant antimicrobial activity against a range of bacterial and fungal species. For example, a study on 3, 4-dihydropyrimidin-2-one derivatives revealed notable antimicrobial and antioxidant activities, indicating the therapeutic potential of these compounds in treating infectious diseases and mitigating oxidative stress (Dey et al., 2022).
Structural Analysis and Characterization
The structural analysis of dihydropyridazine derivatives, including those similar to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, has provided insights into their chemical properties and potential interactions with biological targets. For instance, the crystal structure of a related compound revealed specific cyclic groups and intermolecular interactions that could influence its biological activity (Bortoluzzi et al., 2011). Such structural analyses are crucial for understanding the mechanisms underlying the biological effects of these compounds and for guiding the design of more potent derivatives.
安全和危害
Unfortunately, I couldn’t find any specific information on the safety and hazards associated with this compound.
未来方向
The future directions or potential applications of this compound are not specified in the sources I found.
属性
IUPAC Name |
methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUELJOTQHWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379531 |
Source


|
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate | |
CAS RN |
129109-18-8 |
Source


|
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

